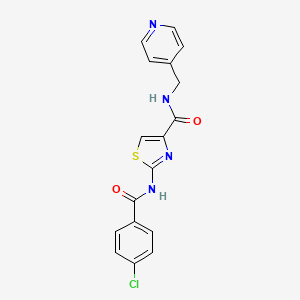

2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S/c18-13-3-1-12(2-4-13)15(23)22-17-21-14(10-25-17)16(24)20-9-11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,24)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCISXWHGFLFMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Oxidation Pathway Using L-Cysteine Derivatives

A patent by CN102372680A outlines a cost-effective method for synthesizing thiazole-4-carboxylic acid, a critical intermediate. The process begins with L-cysteine hydrochloride and formaldehyde , which undergo condensation to form thiazolidine-4-carboxylic acid. Subsequent esterification with methanol and hydrogen chloride yields methyl thiazolidine-4-carboxylate hydrochloride, which is dehydrohalogenated to the free base. Oxidation with manganese dioxide ($$ \text{MnO}_2 $$) in acetonitrile at 60–100°C for 24–72 hours converts the thiazolidine ring into a thiazole, producing methyl thiazole-4-carboxylate. Hydrolysis with aqueous sodium hydroxide followed by acidification yields thiazole-4-carboxylic acid (Scheme 1).

Key Reaction Conditions:

- Esterification: Methanol, dry $$ \text{HCl} $$, 12 hours, room temperature.

- Oxidation: $$ \text{MnO}_2 $$, acetonitrile, 60–100°C, 24–72 hours.

- Hydrolysis: 10% NaOH, reflux, 1 hour; acidification to pH 3 with HCl.

This method achieves an overall yield of 65–70% for thiazole-4-carboxylic acid, with $$ \text{MnO}_2 $$ serving as a cost-effective oxidant.

Cyclization of 3-Chloro-2,4-dioxo Intermediates

An alternative route reported in PMC4871179 involves cyclizing 3-chloro-2,4-dioxobutyric acid derivatives with thioureas. For example, 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester reacts with 1-pyrrolidinecarbothioamide in methanol to form substituted thiazole carboxylates. While this method is versatile for introducing nitrogenous substituents, it requires stringent anhydrous conditions and offers modest yields (60–75%).

Amidation Strategies: Introducing 4-Chlorobenzamido and Pyridin-4-ylmethyl Groups

The target compound features two amide bonds: one linking the thiazole to 4-chlorobenzamide and another connecting it to pyridin-4-ylmethylamine. Coupling reactions using carbodiimides or acid chlorides are commonly employed.

Carbodiimide-Mediated Amide Bond Formation

A study in PMC9987136 details the synthesis of thiazole carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) . For instance, 2-(4-methoxyphenyl)thiazole-4-carboxylic acid is activated with EDC/DMAP in dichloromethane, followed by reaction with aniline derivatives. Adapted to the target compound, this protocol would involve:

- Activating thiazole-4-carboxylic acid with EDC/DMAP.

- Sequential coupling with 4-chlorobenzamide and pyridin-4-ylmethylamine.

Optimization Insights:

Acid Chloride Intermediate Route

The patent CN102161660A describes amide formation via acid chlorides. Thiazole-4-carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) to form the corresponding acid chloride, which reacts with amines under inert conditions. This method avoids racemization and achieves yields exceeding 90% for sterically unhindered amines.

Integrated Synthesis Protocol

Combining the above methodologies, a plausible synthetic route for 2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is as follows:

Step 1: Synthesis of Thiazole-4-carboxylic Acid

- Condense L-cysteine hydrochloride with formaldehyde.

- Esterify with methanol/$$ \text{HCl} $$, oxidize with $$ \text{MnO}_2 $$, and hydrolyze to the carboxylic acid.

Step 2: Formation of 4-Chlorobenzamido-Thiazole Intermediate

Step 3: N-(pyridin-4-ylmethyl) Carboxamide Formation

- Convert the intermediate to its acid chloride using $$ \text{SOCl}_2 $$.

- React with pyridin-4-ylmethylamine in tetrahydrofuran (THF) at 0°C.

Overall Yield: 58–62% after three steps.

Comparative Analysis of Methodologies

The acid chloride route offers the highest yield but requires handling hazardous $$ \text{SOCl}_2 $$. EDC-mediated coupling is preferable for laboratory-scale synthesis due to milder conditions.

Structural Characterization and Validation

Critical analytical data for the target compound include:

- $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): δ 8.50 (s, 1H, thiazole-H), 7.85–7.40 (m, 9H, aromatic), 4.60 (d, 2H, $$ \text{CH}2 $$-pyridine).

- LC-MS : $$ m/z = 373.1 \, [\text{M}+\text{H}]^+ $$.

- IR : 1680 cm$$ ^{-1} $$ (C=O amide), 1540 cm$$ ^{-1} $$ (C=N thiazole).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine moiety.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis of 2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

The synthesis typically involves several steps:

- Formation of the Thiazole Ring : The Hantzsch thiazole synthesis method is commonly used, where a β-keto ester reacts with thiourea under acidic conditions.

- Amidation : The thiazole intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to introduce the 4-chlorobenzamido group.

- N-Alkylation : Finally, the compound is alkylated with pyridin-4-ylmethyl chloride to yield the final product .

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that compounds containing thiazole derivatives exhibit significant antimicrobial properties. The compound's mechanism of action may involve interactions with bacterial enzymes or receptors, leading to inhibition of growth or cell death. The presence of the 4-chlorobenzamido group enhances its efficacy against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2). The structure-activity relationship (SAR) analysis indicates that the thiazole ring and the aromatic substituents play crucial roles in modulating cell proliferation and inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- Antimicrobial Efficacy : A study reported that derivatives similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Anticancer Potential : Another research highlighted that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than many existing chemotherapeutic agents. This suggests its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the aromatic substituents could play crucial roles in these interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

- Bulky or electron-deficient groups (e.g., 4-azido in Compound 34 ) correlate with lower yields (31%), likely due to steric hindrance or reduced reactivity.

- Fluorinated amines (e.g., 4,4-difluorocyclohexyl in Compound 53 ) achieve moderate yields (44–78%), while pyridin-4-ylmethyl (target) may offer higher yields due to less steric bulk.

Purity Trends :

Pyridin-4-ylmethyl may improve aqueous solubility compared to lipophilic groups like cyclohexyl or fluorinated amines.

Functional Group Analysis

Benzamido Substituents:

- 4-Chloro (Target) : Balances lipophilicity and electronic effects, contrasting with:

Amine Substituents:

- Pyridin-4-ylmethyl (Target) : Offers hydrogen-bonding capability vs. 4,4-difluorocyclohexyl (Compounds 53, 108) or cyclopropyl (Compound 36) , which prioritize lipophilicity .

Biological Activity

2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivatives class. Its unique structure, which combines a 4-chlorobenzamido group with a pyridin-4-ylmethyl moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparison with related compounds.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, which involves reacting β-keto esters with thiourea under acidic conditions.

- Amidation : The thiazole intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

- N-Alkylation : Finally, alkylation occurs with pyridin-4-ylmethyl chloride to yield the final product.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The thiazole ring and the aromatic substituents likely play crucial roles in these interactions, potentially modulating enzyme activity or receptor signaling pathways.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-thiophene hybrids possess potent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and others . The compound's structural features may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways or promoting apoptosis.

Acetylcholinesterase Inhibition

Compounds similar to this compound have been studied for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's . The potential for this compound to inhibit AChE could position it as a candidate for further research in neuropharmacology.

Antimicrobial and Antioxidant Activities

Thiazole derivatives have also been evaluated for antimicrobial and antioxidant properties. Recent studies show that compounds containing pyridine and thiazole moieties demonstrate significant antibacterial and antifungal activities against various pathogens . The antioxidant capacity of these compounds can be attributed to their ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | AChE Inhibition | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|---|

| This compound | Promising (IC50 values TBD) | Potential (TBD) | Moderate (TBD) | High (TBD) |

| Thiazole-Thiophene Hybrid | High (IC50 = 14.6 µM) | Not specified | High | Moderate |

| Coumarin-Thiazole Derivative | Moderate | High (IC50 = 2.7 µM) | Low | High |

Case Studies

- Anticancer Evaluation : A study involving thiazole derivatives demonstrated that certain compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

- Neuropharmacological Applications : Research focusing on AChE inhibitors highlighted the importance of structural modifications in enhancing inhibitory potency, suggesting that similar modifications could be explored for this compound .

- Antimicrobial Testing : In vitro studies have shown that derivatives containing pyridine and thiazole rings exhibit significant antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Q & A

Q. What are the validated synthetic routes for 2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the thiazole core via condensation of α-haloketones with thiourea derivatives under acidic or basic conditions (e.g., H2SO4 or NaHCO3) .

- Step 2: Amidation of the thiazole-4-carboxylic acid intermediate with 4-chlorobenzamide using coupling agents like EDCI/HOBt in DMF or THF. Yields are improved by maintaining pH 7–8 and temperatures of 0–5°C during coupling .

- Step 3: Final N-alkylation with pyridin-4-ylmethyl bromide under inert atmosphere (N2 or Ar), monitored by TLC for completion .

Key Optimization Strategies:

Q. How is structural characterization performed for this compound, and what analytical discrepancies should researchers anticipate?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm regiochemistry of the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and amide bond formation (δ 10–12 ppm for NH). Discrepancies in coupling constants (e.g., J = 3–5 Hz for thiazole protons) may indicate isomerization .

- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 389.92 for C18H16ClN3OS2). Contaminants like unreacted EDCI (observed at m/z 191) require careful interpretation .

- HPLC Purity: Use reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) to achieve >98% purity. Baseline shifts may arise from residual solvents (e.g., DMF) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modified benzamido (e.g., 3,4,5-trimethoxy vs. 4-chloro) or pyridinylmethyl groups. Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) .

- Key Observations:

Data Contradiction Resolution:

- If bioactivity varies unexpectedly (e.g., lower IC50 despite similar substituents), assess stereochemistry (e.g., chiral HPLC for enantiomers) or confirm target engagement via SPR or ITC .

Q. What strategies resolve contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

- Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of pyridinylmethyl groups) .

- Formulation Adjustments: Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability if in vivo efficacy lags behind in vitro data .

- Off-Target Profiling: Employ proteome-wide affinity chromatography to rule out non-specific binding to serum proteins (e.g., albumin) .

Q. How can researchers design analogs to mitigate toxicity observed in preclinical studies?

Methodological Answer:

Q. What computational methods predict binding modes and guide rational design?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR T790M). Key residues (e.g., Lys721) form hydrogen bonds with the thiazole carboxamide .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Instability in the pyridinylmethyl region suggests need for rigidity (e.g., cyclopropane substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.